N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide is a complex organic compound characterized by the presence of a cyanocycloheptyl group and a trifluoromethoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocycloheptyl intermediate: This step involves the reaction of cycloheptanone with a cyanating agent under basic conditions to form the cyanocycloheptyl intermediate.
Introduction of the trifluoromethoxyphenylamino group: This step involves the reaction of the cyanocycloheptyl intermediate with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocycloheptyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-(1-cyanocyclooctyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.
Uniqueness
N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide is unique due to the presence of the cyanocycloheptyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[4-(trifluoromethoxy)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c18-17(19,20)25-14-7-5-13(6-8-14)22-11-15(24)23-16(12-21)9-3-1-2-4-10-16/h5-8,22H,1-4,9-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIUPCRVRHXDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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